molecular formula C11H15NO8S2 B3114004 2-(2-(Methylsulfonyloxy)ethyl)-4-nitrobenzyl (methanesulfonate) CAS No. 199014-22-7

2-(2-(Methylsulfonyloxy)ethyl)-4-nitrobenzyl (methanesulfonate)

Cat. No. B3114004
Key on ui cas rn: 199014-22-7
M. Wt: 353.4 g/mol
InChI Key: LKAUEFVAFZBLFW-UHFFFAOYSA-N
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Patent
US06972286B2

Procedure details

A solution of 2-[2-(hydroxymethyl)-5-nitrophenyl]ethanol (2.95 g, 14.96 mmol, J. Org. Chem., 1998, 63, 4116-4119) and triethylamine (6.26 mL, 44.9 mmol) in dry CH2Cl2 (60 mL) at 0° C. under N2 is treated with methanesulfonyl chloride (2.89 mL, 37.4 mmol) dropwise and stirred at 0° C. for 30 mins. The mixture is then diluted with CH2Cl2 (40 mL), washed with 1M aqueous HCl (20 mL), saturated aqueous NaHCO3 (20 mL) and brine (20 mL), dried over Na2SO4 and concentrated under reduced pressure to give the crude product which is chromatographed on a Flash 40M silica gel (90 g, 32-63 μm) cartridge, eluting with a gradient of EtOAc/heptane (30/70-70/30). Pooling and concentration of those fractions with an Rf=0.18 by TLC (EtOAc/hexane, 50/50) provides 4.58 g (87%) of the title compound as a white solid, mp 88-89° C.
Quantity
2.95 g
Type
reactant
Reaction Step One
Quantity
6.26 mL
Type
reactant
Reaction Step One
Quantity
2.89 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][C:4]=1[CH2:12][CH2:13][OH:14].C(N(CC)CC)C.[CH3:22][S:23](Cl)(=[O:25])=[O:24]>C(Cl)Cl>[CH3:22][S:23]([O:1][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][C:4]=1[CH2:12][CH2:13][O:14][S:23]([CH3:22])(=[O:25])=[O:24])(=[O:25])=[O:24]

Inputs

Step One
Name
Quantity
2.95 g
Type
reactant
Smiles
OCC1=C(C=C(C=C1)[N+](=O)[O-])CCO
Name
Quantity
6.26 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2.89 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 0° C. for 30 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 1M aqueous HCl (20 mL), saturated aqueous NaHCO3 (20 mL) and brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give the crude product which
CUSTOM
Type
CUSTOM
Details
is chromatographed on a Flash 40M silica gel (90 g, 32-63 μm) cartridge
WASH
Type
WASH
Details
eluting with a gradient of EtOAc/heptane (30/70-70/30)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CS(=O)(=O)OCC1=C(C=C(C=C1)[N+](=O)[O-])CCOS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.58 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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